molecular formula C12H19ClO3 B14197038 Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate CAS No. 918503-39-6

Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate

Cat. No.: B14197038
CAS No.: 918503-39-6
M. Wt: 246.73 g/mol
InChI Key: ZLHYQZVDTWPUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate is an organic compound classified as an ester. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound, with the molecular formula C11H17ClO3, is a derivative of nonenoic acid and is characterized by the presence of a chlorine atom, a methyl group, and an oxo group on its carbon chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate typically involves the esterification of 2-chloro-8-methyl-3-oxonon-7-enoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2-chloro-8-methyl-3-oxonon-7-enoic acid+ethanolH2SO4ethyl 2-chloro-8-methyl-3-oxonon-7-enoate+water\text{2-chloro-8-methyl-3-oxonon-7-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-chloro-8-methyl-3-oxonon-7-enoic acid+ethanolH2​SO4​​ethyl 2-chloro-8-methyl-3-oxonon-7-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine atom and oxo group may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and oxo group in the nonenoate backbone makes it a versatile compound for various applications .

Properties

CAS No.

918503-39-6

Molecular Formula

C12H19ClO3

Molecular Weight

246.73 g/mol

IUPAC Name

ethyl 2-chloro-8-methyl-3-oxonon-7-enoate

InChI

InChI=1S/C12H19ClO3/c1-4-16-12(15)11(13)10(14)8-6-5-7-9(2)3/h7,11H,4-6,8H2,1-3H3

InChI Key

ZLHYQZVDTWPUNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CCCC=C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.